molecular formula C6H11F2NO2S B13631640 3-Difluoromethanesulfonylpiperidine

3-Difluoromethanesulfonylpiperidine

Cat. No.: B13631640
M. Wt: 199.22 g/mol
InChI Key: DLXXTXFCRBUCIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Difluoromethanesulfonylpiperidine is a chemical compound with the molecular formula C6H11F2NO2S. It is a piperidine derivative that contains a difluoromethanesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Difluoromethanesulfonylpiperidine typically involves the introduction of the difluoromethanesulfonyl group into a piperidine ring. One common method is the reaction of piperidine with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethanesulfonylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Bases: Triethylamine, sodium hydroxide

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while coupling reactions can produce more complex organic molecules .

Scientific Research Applications

3-Difluoromethanesulfonylpiperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Difluoromethanesulfonylpiperidine involves its interaction with specific molecular targets and pathways. The difluoromethanesulfonyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in the study of enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Difluoromethanesulfonylpiperidine include other fluorinated piperidine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the difluoromethanesulfonyl group. This unique structure imparts distinct chemical properties and reactivity, making it particularly useful in certain synthetic and research applications .

Properties

Molecular Formula

C6H11F2NO2S

Molecular Weight

199.22 g/mol

IUPAC Name

3-(difluoromethylsulfonyl)piperidine

InChI

InChI=1S/C6H11F2NO2S/c7-6(8)12(10,11)5-2-1-3-9-4-5/h5-6,9H,1-4H2

InChI Key

DLXXTXFCRBUCIV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)S(=O)(=O)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.